1-(3-Nitrophenyl)ethanol

Catalog No.
S706362
CAS No.
5400-78-2
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Nitrophenyl)ethanol

CAS Number

5400-78-2

Product Name

1-(3-Nitrophenyl)ethanol

IUPAC Name

1-(3-nitrophenyl)ethanol

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3

InChI Key

FRPQAVXDUWMFCK-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])O

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])O

1-(3-Nitrophenyl)ethanol is an organic compound with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol. It features a hydroxyl group (-OH) attached to a phenyl ring that is substituted with a nitro group (-NO₂) at the meta position. This structural arrangement contributes to its unique chemical properties and potential biological activities. The compound is often used in research settings due to its reactivity and role as a synthetic intermediate in various chemical processes .

Potential Precursor for Pharmaceutical Development:

The presence of the nitro group (NO2) on the molecule suggests potential for its conversion into various functional groups commonly found in pharmaceuticals. Studies have explored the feasibility of using 1-(3-NPE) as a starting material for the synthesis of bioactive compounds, particularly those with potential anti-inflammatory or analgesic properties. However, further research is needed to validate its efficacy and safety in this context [].

Reference Compound in Analytical Chemistry:

1-(3-NPE) can be used as a reference standard in analytical techniques like chromatography and spectroscopy. Its unique chemical structure and readily identifiable functional groups make it a valuable tool for calibrating instruments and identifying similar compounds in complex mixtures [].

1-(3-Nitrophenyl)ethanol can undergo several chemical transformations:

  • Oxidation: The alcohol group can be oxidized to form 1-(3-nitrophenyl)ethanone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
  • Reduction: The nitro group can be reduced to an amino group through hydrogenation in the presence of a palladium catalyst.
  • Substitution: The hydroxyl group can be replaced by other functional groups using reagents such as thionyl chloride, resulting in the formation of 1-(3-nitrophenyl)ethyl chloride .

Major Products Formed

  • From oxidation: 1-(3-nitrophenyl)ethanone
  • From reduction: 1-(3-aminophenyl)ethanol
  • From substitution: 1-(3-nitrophenyl)ethyl chloride

Several methods exist for synthesizing 1-(3-nitrophenyl)ethanol:

  • Reduction of Ketones: One common method involves reducing (S)-1-(3-nitrophenyl)ethanone using sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
  • Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of corresponding nitro compounds using palladium or platinum catalysts is employed for efficient production .

Several compounds share structural similarities with 1-(3-nitrophenyl)ethanol, each exhibiting unique properties due to variations in substituents:

Compound NameStructural VariationUnique Features
(S)-1-(4-nitrophenyl)ethanolNitro group at para positionDifferent reactivity profile compared to meta isomer
(S)-1-(2-nitrophenyl)ethanolNitro group at ortho positionPotentially different biological activity
(S)-1-(3-aminophenyl)ethanolAmino group instead of nitroMay exhibit different pharmacological properties

Uniqueness

The uniqueness of 1-(3-nitrophenyl)ethanol lies in the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interactions with other molecules. This positional isomerism can lead to significant differences in chemical behavior and biological activity compared to its ortho and para counterparts .

XLogP3

1.6

Dates

Modify: 2023-08-15

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